Ethylmelamine

Vue d'ensemble

Description

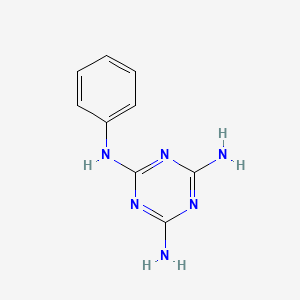

Ethylmelamine (also known as ethylmethylamine) is an organic compound with the chemical formula C3H9N. It is a colorless liquid that is miscible with water and has a low boiling point. Ethylmelamine is used as a starting material in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It is also used in the production of a variety of industrial products, including adhesives, coatings, and lubricants.

Applications De Recherche Scientifique

1. Cancer Therapy Applications Hexamethylmelamine (HMM), a derivative of melamine, has been extensively studied for its role in cancer therapy. It has demonstrated a wide spectrum of activity against solid tumors, with notable effectiveness in ovarian cancer, lymphomas, and carcinoma of the cervix. Additionally, its activity extends to bronchogenic carcinoma and breast cancer. This compound, when used in chemotherapy, has shown promise due to its lack of cross-resistance with other alkylating agents, expanding therapeutic options for certain cancers (Legha, Slavik, & Carter, 1976).

2. Antitumor Activity and Toxicities Research has identified Hexamethylmelamine as an s-triazine with significant antitumor activity, first noted in murine tumor models. While clinical studies have revealed its effectiveness against various tumor types, the exact role of this drug in cancer treatment, especially in relation to other treatments, remains to be fully defined. Its toxicity profile, predominantly gastrointestinal and neurological, has been a focus in understanding its clinical utility (Foster, Harding, Leyland-Jones, & Hoth, 1986).

3. Mechanism of Action Studies In vitro studies have contributed significantly to our understanding of Hexamethylmelamine's mechanism of action. These studies reveal that while HMM itself is not very toxic, it is metabolized in the liver into cytotoxic products. This correlation between the drug's demethylation and its antitumor activity suggests a complex mechanism of action, which is still an area of active research (Rutty & Connors, 1977).

4. Use in Lung Cancer Treatment The efficacy of Hexamethylmelamine in lung cancer treatment has been investigated, with particular emphasis on its role in treating bronchial carcinoma. The drug's effectiveness against human lung tumors in immune deprived mice models suggests its potential utility in lung cancer chemotherapy (Mitchley, Clarke, Connors, & Neville, 1975).

5. Role in Ovarian Cancer Therapy Hexamethylmelamine has been evaluated specifically for its role in the treatment of ovarian cancer. Studies indicate that it can induce complete response and provide an extended disease-free interval without maintenance chemotherapy, particularly in patients with epithelial origin ovarian cancers (Wharton, Rutledge, Smith, Herson, & Hodge, 1979).

6. Transformation in Aquatic Animals A study on the transformation of melamine in aquatic animals demonstrated that melamine in water could be absorbed by aquatic animals. In this study, tilapia fish and winkles were used as test subjects, providing a scientific basis for understanding melamine's transformation in organisms (Yin-min, 2014).

7. Impact on Plant Growth Research on melatonin's impact on plant growth, especially under stress conditions like waterlogging, has shown that it can reprogram polyamine and ethylene metabolism, improving stress tolerance. This study, focused on alfalfa, indicates that similar compounds can have significant effects on plant growth and stress response mechanisms (Zhang, Liu, Zhang, Liu, Li, & Hu, 2019).

Propriétés

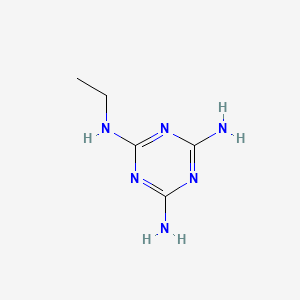

IUPAC Name |

2-N-ethyl-1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N6/c1-2-8-5-10-3(6)9-4(7)11-5/h2H2,1H3,(H5,6,7,8,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMSRQMGUCRAKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274719 | |

| Record name | 2,4-diamino-6-ethylamino-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Diamino-6-ethylamino-1,3,5-triazine | |

CAS RN |

5606-23-5 | |

| Record name | NSC298103 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-diamino-6-ethylamino-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![alpha-[(Dimethylamino)methylene]-1,3-benzodioxole-5-acetaldehyde](/img/structure/B3065603.png)

![1,4-Dithiaspiro[4.5]decan-8-one](/img/structure/B3065624.png)

![1,4-Dithiaspiro[4.5]decan-8-yl benzoate](/img/structure/B3065632.png)

![[1,4]Benzodioxino[2,3-d]pyridazine](/img/structure/B3065646.png)